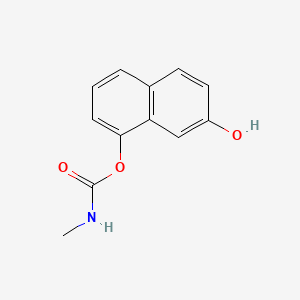
1,7-Naphthalenediol, 1-(methylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Naphthalenediol, 1-(methylcarbamate) is an organic compound with the molecular formula C12H11NO3. It is a derivative of naphthalene, featuring two hydroxyl groups at positions 1 and 7, and a methylcarbamate group at position 1. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenediol, 1-(methylcarbamate) typically involves the following steps:
Starting Material: The synthesis begins with 1,7-naphthalenediol.
Carbamoylation: The hydroxyl group at position 1 is reacted with methyl isocyanate under controlled conditions to form the methylcarbamate group. This reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal salt.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 1,7-Naphthalenediol, 1-(methylcarbamate).
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthalenediol, 1-(methylcarbamate) follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 1,7-naphthalenediol are reacted with methyl isocyanate in industrial reactors.
Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Naphthalenediol, 1-(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,7-Naphthalenediol, 1-(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,7-Naphthalenediol, 1-(methylcarbamate) involves its interaction with specific molecular targets. The hydroxyl groups and the methylcarbamate group can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,7-Naphthalenediol, 1-(methylcarbamate) can be compared with other similar compounds such as:
1,5-Naphthalenediol: Lacks the methylcarbamate group and has different reactivity and applications.
1,8-Naphthalenediol: Similar structure but different positions of hydroxyl groups, leading to different chemical properties.
2,7-Naphthalenediol: Another isomer with different reactivity and applications.
The uniqueness of 1,7-Naphthalenediol, 1-(methylcarbamate) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32263-67-5 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(7-hydroxynaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) |
InChI-Schlüssel |
MWFPJXFGVRYNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















